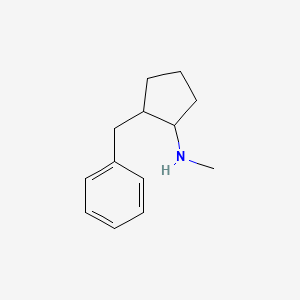

2-benzyl-N-methylcyclopentan-1-amine

描述

2-benzyl-N-methylcyclopentan-1-amine is a chemical compound with the molecular formula C13H19N . It has a molecular weight of 189.3 g/mol .

Synthesis Analysis

The synthesis of amines like 2-benzyl-N-methylcyclopentan-1-amine can be achieved through various methods. One such method involves the amination (arylation) of aromatic aldehydes under mild conditions to produce a variety of arylmethylamines . Another method involves the N-alkylation of amines with alcohols using a Mn (I) pincer catalyst . The reaction offers low catalyst loadings and mild reaction conditions .Molecular Structure Analysis

The molecular structure of 2-benzyl-N-methylcyclopentan-1-amine can be analyzed using various spectroscopic techniques. For instance, the N-H stretching absorption in the infrared spectrum can provide information about the presence of primary and secondary amines . Additionally, 1H NMR spectra can be used to determine the structure of the amine .Chemical Reactions Analysis

Amines, including 2-benzyl-N-methylcyclopentan-1-amine, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions . Furthermore, amines can undergo various reactions such as alkylation, acylation, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of amines can be determined using various techniques. For instance, the infrared spectra of amines show absorptions resulting from the N-H bonds of primary and secondary amines . The 1H NMR spectra of amines show the hydrogens attached to an amine at 0.5-5.0 ppm .科学研究应用

-

Photochemical Benzylic Bromination

- Scientific Field : Organic & Biomolecular Chemistry .

- Application Summary : The study discusses the use of BrCCl3, a rarely used benzylic brominating reagent, in continuous flow. This method is compatible with electron-rich aromatic substrates .

- Methods of Application : The procedure involves the photolysis of the Br–Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS). The reaction is carried out under continuous flow conditions .

- Results : The study successfully demonstrated the development of a p-methoxybenzyl bromide generator for PMB protection on a pharmaceutically relevant intermediate on an 11 g scale, giving a 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .

-

Rational Engineering of Mesorhizobium Imine Reductase

- Scientific Field : Biocatalysis .

- Application Summary : The study focuses on enhancing Mesorhizobium imine reductase (Mes IRED) for better N-benzyl cyclo-tertiary amine production .

- Methods of Application : Through alanine scanning and consensus mutation, 12 single-site Mes IRED mutants were identified from 23 candidates, showing improved conversion of N-benzylpyrrolidine and N-benzylpiperidine .

- Results : The best-performing mutant for N-benzylpyrrolidine, Mes IRED V212A/I213V (M1), increased conversion from 23.7% to 74.3%. For N-benzylpiperidine, Mes IRED V212A/I177A/A241I (M2) enhanced conversion from 22.8% to 66.8% .

安全和危害

The safety data sheet for benzylamine, a related compound, indicates that it is a combustible liquid and can cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed or in contact with skin . It is recommended to use only in a well-ventilated area and to avoid release to the environment .

未来方向

While specific future directions for 2-benzyl-N-methylcyclopentan-1-amine are not mentioned in the search results, research into the synthesis and properties of amines is ongoing. For instance, recent studies have explored the synthesis of enantiopure drug-like 1-(3’,4’-disubstituted phenyl)propan-2-amines , and the presence and role of 2-phenethylamines in medicinal chemistry .

属性

IUPAC Name |

2-benzyl-N-methylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-14-13-9-5-8-12(13)10-11-6-3-2-4-7-11/h2-4,6-7,12-14H,5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZXFGOAOGHIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-N-methylcyclopentan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

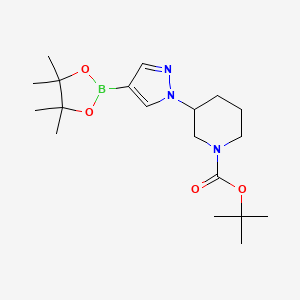

![5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1526715.png)